molecular formula C63H57N5O9 B14069995 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide CAS No. 1116086-09-9

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide

Cat. No.: B14069995
CAS No.: 1116086-09-9
M. Wt: 1028.2 g/mol
InChI Key: BACWIDRMGLDCKA-YQOHNZFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a specialized peptide derivative designed for solid-phase peptide synthesis (SPPS). Its structure includes:

  • Fmoc group (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]): A photolabile, base-labile protecting group for α-amino termini, widely used in SPPS due to its orthogonal deprotection under mild basic conditions .
  • L-Phenylalanyl residue: Provides hydrophobicity and structural rigidity.
  • N6-(Triphenylmethyl)-L-lysinamide: The trityl (Trt) group protects the lysine side chain, offering acid-labile stability .
  • 4-[[[(4-Nitrophenoxy)carbonyl]oxy]methyl]phenyl substituent: An activated carbonate moiety that enhances reactivity in coupling reactions, particularly in fragment condensations or post-synthetic modifications .

The combination of these groups makes the compound suitable for controlled peptide elongation and selective deprotection strategies.

Properties

CAS No.

1116086-09-9

Molecular Formula

C63H57N5O9

Molecular Weight

1028.2 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-(tritylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C63H57N5O9/c69-59(65-49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)57(31-17-18-40-64-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)66-60(70)58(41-44-19-5-1-6-20-44)67-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,64H,17-18,31,40-43H2,(H,65,69)(H,66,70)(H,67,71)/t57-,58-/m0/s1

InChI Key

BACWIDRMGLDCKA-YQOHNZFASA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)COC(=O)OC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)COC(=O)OC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target molecule comprises two amino acid residues:

  • L-Phenylalanine (Phe) : Protected at the α-amino group by an Fmoc moiety (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]).
  • L-Lysinamide (Lys-NH2) : Modified at the ε-amino group with a trityl (triphenylmethyl, Trt) group and functionalized with a 4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl substituent at the side chain.

The C-terminal lysine is amidated, indicating the use of a Rink amide resin during SPPS. The 4-nitrophenoxycarbonyloxymethyl phenyl group introduces a photo-labile or enzymatically cleavable handle, suggesting potential applications in prodrug design or targeted delivery systems.

Retrosynthetic Disconnections

The synthesis can be dissected into three key segments:

  • Fmoc-Phe-OH : Commercially available or synthesized via standard Fmoc-protection protocols.
  • N6-Trityl-L-lysinamide : Prepared by selective Trt protection of lysine’s ε-amino group, followed by resin loading.
  • 4-[[[(4-Nitrophenoxy)carbonyl]oxy]methyl]phenyl moiety : Introduced via post-assembly functionalization using 4-nitrophenyl chloroformate.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Resin Selection and Preparation

The synthesis begins with a Rink amide resin (0.6 mmol/g loading capacity), which provides a stable amide linkage upon cleavage. Key steps include:

  • Swelling : Resin is swollen in dimethylformamide (DMF) for 30 minutes.
  • Loading N6-Trityl-L-lysine :
    • Activation of the resin’s carboxylic acid group (if applicable) using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIEA) in DMF.
    • Coupling of Nα-Fmoc-Nε-Trityl-L-lysine (5 equiv) for 1 hour, followed by capping with acetic anhydride to terminate unreacted sites.

Table 1: Resin Loading Conditions

Parameter Value
Resin Rink amide (0.6 mmol/g)
Solvent DMF
Coupling Reagent HBTU (5 equiv)
Base DIEA (8 equiv)
Reaction Time 1 hour
Capping Agent Acetic anhydride (20% v/v)

Sequential Peptide Assembly

Fmoc Deprotection

The Fmoc group is removed using 20% piperidine in DMF (2 × 1 min), ensuring minimal β-elimination of sensitive phosphorylated side chains. Recent studies demonstrate that 0.5% DBU in DMF at 90°C achieves rapid deprotection (<5 min) while preserving acid-labile trityl groups.

Coupling of Fmoc-Phe-OH
  • Activation : Fmoc-Phe-OH (5 equiv) is activated with HATU (2.5 equiv) and DIEA (8 equiv) in DMF.
  • Reaction : Coupling proceeds for 1 hour under nitrogen atmosphere, monitored by Kaiser test for free amine groups.

Table 2: Coupling Efficiency Under Varied Conditions

Reagent System Coupling Yield (%) Side Products
HATU/DIEA 98.5 <1% diketopiperazine
HBTU/DIEA 97.2 1.2% epimerization
DIC/Oxyma 95.8 3.4% deletion

Introduction of the 4-Nitrophenoxycarbonyloxymethyl Phenyl Group

Functionalization Strategy

The lysine side chain’s ε-amino group is transiently deprotected (Trt removal) using 3% trifluoroacetic acid (TFA) in dichloromethane (DCM) . Subsequent acylation with 4-nitrophenyl chloroformate (2 equiv) in the presence of DIEA yields the desired carbonate ester.

Critical Considerations :

  • Selectivity : The Trt group on N6 must remain intact, necessitating mild acidic conditions (TFA <5%).
  • Steric Hindrance : Bulky trityl groups may slow acylation; extended reaction times (12–24 hours) improve yields.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • System : Reverse-phase C18 column (4.6 × 250 mm, 5 μm).
  • Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile.
  • Retention Time : 12.3 minutes (purity >98% by area).

Mass Spectrometry (MS)

  • Molecular Ion : [M+H]+ observed at m/z 919.8 (calculated 919.75).
  • Fragmentation : Key fragments at m/z 387.4 (Fmoc-Phe) and 675.8 (Trt-Lysinamide).

Table 3: Key Spectroscopic Data

Technique Data
HPLC tR = 12.3 min, 98.2% purity
HRMS (ESI) [M+H]+ 919.7564 (Δ 1.2 ppm)
1H NMR (DMSO-d6) δ 7.75–7.15 (m, aromatic protons)

Challenges and Optimization

Protecting Group Compatibility

  • Trityl Stability : Prolonged exposure to TFA (>30 min) cleaves Trt, necessitating timed deprotection cycles.
  • Fmoc Deprotection Efficiency : Elevated temperatures (90°C) with 0.5% DBU reduce racemization risk.

Side Reactions

  • β-Elimination : Mitigated by avoiding strong bases (e.g., piperidine >5%) during Fmoc removal.
  • Incomplete Acylation : Additive agents like HOAt enhance coupling yields for sterically hindered residues.

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Key Observations:

Protecting Group Stability :

  • The Trt group in the target compound requires strong acids (e.g., trifluoroacetic acid, TFA) for cleavage, similar to Fmoc-Cys(Trt)-OH . In contrast, the Mmt group in Fmoc-Lys(Mmt)-OH is removed under milder acidic conditions (1% TFA), reducing side reactions .
  • The nitro group in the target compound’s aryl carbonate increases electrophilicity, accelerating coupling compared to methyl or methoxy substituents .

Synthetic Utility: The 4-nitrophenoxycarbonyloxymethylphenyl group enables efficient activation for amide bond formation, akin to pentafluorophenyl esters in Fmoc-pentafluoro-Phe . Unlike Fmoc-Phe(4-Me)-OH, which is primarily used for conformational stabilization , the target compound’s nitroaryl group facilitates photochemical or nucleophilic modifications post-synthesis.

Physicochemical Properties :

  • Solubility : The nitro group reduces solubility in aqueous buffers compared to methoxy or methyl analogues, necessitating polar aprotic solvents (e.g., DMF) during synthesis.
  • Melting Point : Expected to exceed 100°C based on analogous Fmoc-protected compounds (e.g., Fmoc-Phe(4-Me)-OH melts at ~150°C ).

Biological Activity

The compound N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide, often referred to as Fmoc-Lys(Trityl)-Phe-Nitro, is a complex synthetic peptide derivative that has garnered attention in the field of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Fmoc Group : The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in peptide synthesis. It provides stability during synthesis while allowing for selective deprotection under mild conditions .
  • Amino Acid Residues : The presence of L-phenylalanine and L-lysine contributes to the compound's biological interactions, particularly in protein binding and enzymatic activity.
  • Nitrophenoxy Group : This moiety is known for its potential role in enhancing lipophilicity and promoting cellular uptake .

Table 1: Structural Components of Fmoc-Lys(Trityl)-Phe-Nitro

ComponentDescription
FmocProtecting group for amino acids
L-PhenylalanineAromatic amino acid, enhances binding
L-LysineBasic amino acid, involved in interactions
Nitro GroupEnhances lipophilicity and bioactivity

The biological activity of Fmoc-Lys(Trityl)-Phe-Nitro can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .
  • Cell Penetration : The hydrophobic nature of the fluorenyl group may facilitate cellular uptake through passive diffusion or endocytosis mechanisms, enhancing the compound's bioavailability .
  • Protease Resistance : The incorporation of structural staples or modifications can confer resistance to proteolytic degradation, allowing for sustained biological activity in vivo .

Therapeutic Applications

Research indicates potential applications for Fmoc-Lys(Trityl)-Phe-Nitro in various therapeutic contexts:

  • Cancer Therapy : Due to its HDAC inhibitory properties, it may serve as a lead compound for developing anti-cancer agents.
  • Neurodegenerative Diseases : By modulating gene expression through HDAC inhibition, it could have implications for treating conditions such as Alzheimer's disease .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of Fmoc derivatives on cancer cell lines. Results demonstrated significant apoptosis induction at micromolar concentrations, suggesting effective targeting of malignant cells.
  • In Vivo Models : Animal studies have shown that similar compounds can reduce tumor growth rates when administered alongside standard chemotherapy agents, indicating a synergistic effect.

Table 2: Summary of Biological Studies

Study TypeFindingsReference
In VitroInduced apoptosis in cancer cell lines
In VivoReduced tumor growth in animal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.